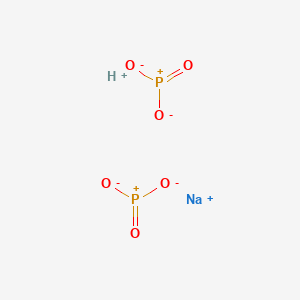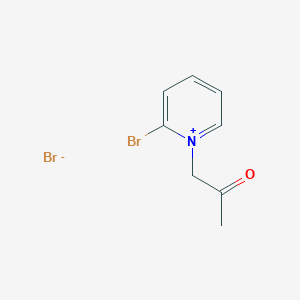
2-Bromo-1-(2-oxopropyl)pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 85587 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in biochemical research and its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 85587 involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:
Initial Preparation: The starting materials are subjected to specific reaction conditions, such as temperature and pressure, to form intermediate compounds.
Intermediate Reactions: These intermediates undergo further chemical reactions, such as condensation or cyclization, to form the desired compound.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure its purity and quality.
Industrial Production Methods
In an industrial setting, the production of NSC 85587 is scaled up using large reactors and automated systems. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to produce the compound.
Continuous Monitoring: The reaction conditions are continuously monitored to ensure consistency and quality.
Purification and Quality Control: The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
NSC 85587 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, leading to the formation of different products.
Substitution: NSC 85587 can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
NSC 85587 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of NSC 85587 involves its interaction with specific molecular targets in the body. These interactions can lead to various biochemical effects, such as:
Enzyme Inhibition: NSC 85587 can inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, altering cellular signaling pathways.
Gene Expression: It can influence the expression of certain genes, leading to changes in protein synthesis and cellular function.
Comparación Con Compuestos Similares
NSC 85587 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: Known for its use in cancer research.
NSC 8500: Utilized in biochemical studies.
NSC 24521: Employed in various chemical synthesis processes.
Uniqueness
NSC 85587 stands out due to its specific chemical structure and the unique effects it exerts in biochemical and medical research. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
Número CAS |
13127-29-2 |
|---|---|
Fórmula molecular |
C8H9Br2NO |
Peso molecular |
294.97 g/mol |
Nombre IUPAC |
1-(2-bromopyridin-1-ium-1-yl)propan-2-one;bromide |
InChI |
InChI=1S/C8H9BrNO.BrH/c1-7(11)6-10-5-3-2-4-8(10)9;/h2-5H,6H2,1H3;1H/q+1;/p-1 |
Clave InChI |
OAKODFRQIKNERP-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)C[N+]1=CC=CC=C1Br.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


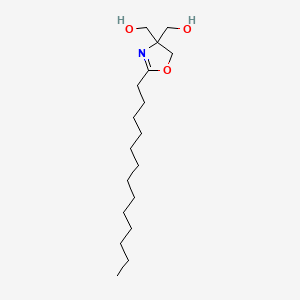

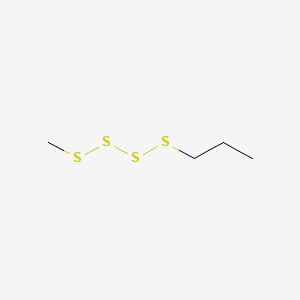
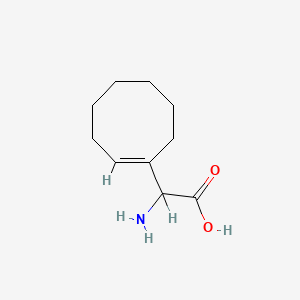

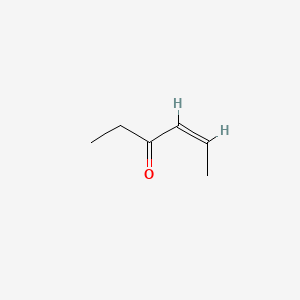
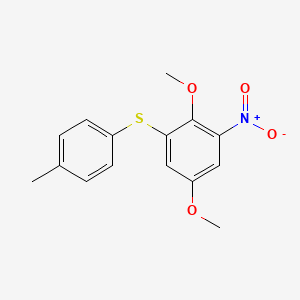



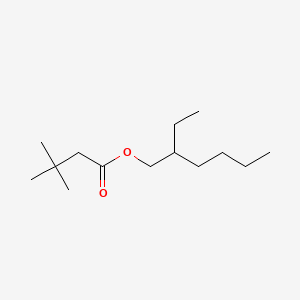

![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B12656442.png)
